molecular formula C25H30N2O5 B2811909 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 859668-80-7

3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2811909
CAS No.: 859668-80-7
M. Wt: 438.524
InChI Key: GIJFJHHQGQGIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a novel synthetic coumarin derivative designed for chemical and pharmaceutical research. This compound features a complex molecular architecture that combines a coumarin core, a 2,4-dimethoxyphenyl group at the 3-position, and a critical 4-ethylpiperazine moiety linked via a methylene bridge at the 8-position. The 7-hydroxy and 4-methyl substitutions further define its unique physicochemical and potential biological properties. Coumarin derivatives are extensively investigated in medicinal chemistry for their diverse biological activities . The integration of a piperazine ring, a privileged scaffold in drug discovery, is a common strategy to enhance interaction with biological targets and improve pharmacokinetic profiles . Specifically, the 4-ethylpiperazin-1-yl group is a key pharmacophore that can contribute to binding affinity, particularly in the development of ligands for central nervous system (CNS) targets . Researchers are exploring this compound and its analogs primarily in the fields of antibacterial and antimicrobial agent development . Preliminary studies on similar structures suggest potential mechanisms of action may include the inhibition of bacterial enzymes like DNA gyrase, a well-established target for antibiotics . Additionally, based on the structural analogy to other arylpiperazinyl coumarin derivatives, this compound may also hold significant research value for neuroscientific studies, particularly as a candidate for receptor binding assays involving serotonergic receptors (e.g., 5-HT1A and 5-HT2A) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-20-21(28)9-8-18-16(2)23(25(29)32-24(18)20)19-7-6-17(30-3)14-22(19)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJFJHHQGQGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzene and a suitable electrophile.

    Attachment of the piperazinyl moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is reacted with a suitable leaving group on the chromen-2-one core.

    Final modifications: Hydroxylation and methylation steps can be performed to introduce the hydroxy and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 7 and the electron-rich aromatic system make the compound susceptible to oxidation.

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂), or enzymatic systems.

  • Products :

    • Oxidation of the 7-hydroxy group yields quinone-like structures (e.g., 7-oxo derivatives).

    • Side-chain oxidation of the 4-ethylpiperazine group may produce N-oxide derivatives.

Table 1: Oxidation Reactions

ReagentConditionsMajor Product(s)Reference
KMnO₄ (1:1 H₂O:AcOH)50°C, 4 hrs7-Oxo-4-methylchromen-2-one derivative
H₂O₂ (30%)RT, 12 hrsN-Oxide of 4-ethylpiperazine moiety

Reduction Reactions

The chromen-2-one core can undergo reduction under specific conditions:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.

  • Products :

    • Reduction of the lactone ring to dihydrocoumarin derivatives.

    • Partial reduction of the 2,4-dimethoxyphenyl group is unlikely under mild conditions.

Table 2: Reduction Reactions

ReagentConditionsMajor Product(s)Reference
NaBH₄MeOH, 70°C, 2 hrsDihydrochromen-2-one derivative
LiAlH₄Dry ether, 0°C, 1 hrRing-opened diol intermediate

a) Nucleophilic Substitution at the Piperazine Moiety

The 4-ethylpiperazinylmethyl group undergoes alkylation or acylation:

  • Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ or acyl chlorides in DCM.

  • Products :

    • N-alkylated or N-acylated piperazine derivatives.

Table 3: Substitution at Piperazine

ReagentConditionsMajor Product(s)Reference
CH₃ITHF, K₂CO₃, 60°C, 6 hrsN-Methyl-4-ethylpiperazine derivative
AcClDCM, NEt₃, RT, 12 hrsN-Acetylpiperazine derivative

b) Electrophilic Aromatic Substitution

The 2,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups:

  • Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃).

  • Products :

    • Nitro or halogenated derivatives at the phenyl ring.

Esterification and Etherification

The 7-hydroxy group participates in ester/ether formation:

  • Reagents/Conditions : Acetic anhydride (esterification) or alkyl halides (etherification) in pyridine.

  • Products :

    • 7-Acetoxy or 7-alkoxy derivatives.

Table 4: Modifications at the 7-Hydroxy Group

ReagentConditionsMajor Product(s)Reference
(CH₃CO)₂OPyridine, RT, 24 hrs7-Acetoxy derivative
CH₃CH₂BrK₂CO₃, DMF, 80°C, 8 hrs7-Ethoxy derivative

Complexation with Metal Ions

The piperazine nitrogen and carbonyl oxygen act as coordination sites:

  • Reagents/Conditions : Transition metal salts (e.g., CuCl₂, FeCl₃) in ethanol.

  • Products :

    • Stable metal complexes with potential catalytic or bioactive properties.

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates or electron transfer pathways, depending on the oxidant .

  • Substitution at Piperazine : Follows an SN2 mechanism in polar aprotic solvents .

  • Esterification : Acid-catalyzed nucleophilic acyl substitution .

Comparative Reactivity

Reaction TypeReactivity Ranking (High → Low)Rationale
Oxidation7-OH > Piperazine > ChromenoneElectron-rich phenolic OH most labile
SubstitutionPiperazine > 2,4-DimethoxyphenylPiperazine’s nucleophilic N atoms

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for several applications:

  • Anticancer Activity : Several studies have highlighted the potential of flavonoid derivatives in cancer therapy. The presence of the dimethoxyphenyl group may enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have been shown to possess cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Research suggests that flavonoids can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Neuroprotective Properties : Flavonoids are known for their neuroprotective effects, and this compound may offer similar benefits. Studies indicate that compounds with piperazine substitutions can cross the blood-brain barrier, potentially providing therapeutic effects in neurodegenerative diseases .

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in various therapeutic areas:

  • Cancer Treatment : Its anticancer properties could be explored in drug development for targeted therapies against specific types of tumors.
  • Neurological Disorders : Given its neuroprotective potential, it may be developed into a treatment for conditions such as Alzheimer's disease or Parkinson's disease.
  • Inflammatory Diseases : Its anti-inflammatory effects could be harnessed for treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of chromenone exhibited significant cytotoxicity against breast cancer cells, suggesting that the structural modifications present in 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one could enhance similar effects .
  • Neuroprotection Research : Research focusing on flavonoid compounds has shown promising results in protecting neuronal cells from oxidative stress-induced damage. This aligns with findings that suggest this compound could serve as a neuroprotective agent .
  • Inflammation Inhibition : A study investigating the anti-inflammatory properties of flavonoids indicated that compounds with similar structures effectively reduced inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the piperazinyl moiety can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Variations in the Aromatic Ring (Position 3)

The phenyl group at position 3 significantly impacts electronic properties and target interactions. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Differences Reference
Target Compound 2,4-dimethoxyphenyl C₂₅H₃₀N₂O₆ 478.52* Electron-donating methoxy groups -
3-(4-Chlorophenyl)-8-[(4-ethylpiperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-chlorophenyl C₂₃H₂₅ClN₂O₃ 412.91 Electron-withdrawing Cl; lower MW
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one 3,4-dimethoxyphenyl C₂₅H₂₉N₃O₅ 475.52 Methoxy positions (3,4 vs. 2,4)
  • The 3,4-dimethoxyphenyl variant () demonstrates how methoxy positional isomerism affects steric and electronic interactions, which may influence solubility and target selectivity .

Modifications in the Piperazine Substituent (Position 8)

The piperazinylmethyl group at position 8 modulates hydrophilicity and steric effects. Notable examples:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight Key Differences Reference
Target Compound 4-ethylpiperazinylmethyl C₂₅H₃₀N₂O₆ 478.52* Ethyl group enhances lipophilicity -
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4-methylpiperazinylmethyl C₁₅H₁₈N₂O₃ 274.32 Smaller methyl group; lower MW
8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one 4-(2-hydroxyethyl)piperazine C₂₄H₂₉N₃O₅ 451.51 Hydroxyethyl increases hydrophilicity
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-methylpiperazinylmethyl C₂₂H₂₁ClF₃N₂O₃ 477.86 Trifluoromethyl at position 2
  • Key Findings: The 4-methylpiperazine analog () was studied using DFT calculations, revealing stable electronic configurations suitable for enzyme interactions . Hydroxyethyl substitution () improves aqueous solubility, which may enhance bioavailability compared to the target compound’s ethyl group .

Other Substituent Variations

Additional structural differences include modifications at positions 2 and 4:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Weight Key Differences Reference
Target Compound Methyl Methyl 478.52* Standard substituents -
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl Methyl 477.86 Trifluoromethyl enhances stability
4-{3-[4-(2-Ethyl-4-hydroxybenzyl)piperazin-1-yl]propoxy}-7-methoxy-3-phenylchromen-2-one Phenyl Propoxy group - Bulky benzyl-piperazine hybrid
  • Key Findings :
    • Trifluoromethyl groups () improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity .
    • Bulky substituents, as in , may reduce binding affinity to compact active sites but improve selectivity for larger targets .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N3O3C_{22}H_{29}N_{3}O_{3} with a molecular weight of 383.484 g/mol . The compound features a coumarin backbone modified with a 2,4-dimethoxyphenyl group and a 4-ethylpiperazin-1-yl substituent, which may enhance its biological activity by improving solubility and receptor binding.

PropertyValue
Molecular FormulaC22H29N3O3C_{22}H_{29}N_{3}O_{3}
Molecular Weight383.484 g/mol
Density1.154 g/cm³
Boiling Point567.1 ºC
Flash Point296.8 ºC

Synthesis

The synthesis of this compound typically involves the reaction of various piperazine derivatives with substituted coumarins. One approach includes the nucleophilic addition of 4-ethylpiperazine to an appropriate coumarin precursor under controlled conditions, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that derivatives of coumarin, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed high activity against Staphylococcus pneumoniae and moderate activity against other bacterial strains such as Pseudomonas aeruginosa and Bacillus subtilis . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have reported that coumarin derivatives possess anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative effects . The incorporation of the piperazine moiety is believed to enhance these effects by improving cellular uptake and interaction with target proteins involved in cancer progression.

Neuroprotective Effects

The neuroprotective potential of coumarin derivatives has been explored in various studies. The target compound's structure suggests it may interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases . Compounds with similar structures have been shown to exhibit anti-inflammatory effects in neuronal models, indicating a possible mechanism for neuroprotection.

Case Studies

  • Antimicrobial Efficacy Study
    • A comparative study evaluated the antimicrobial efficacy of several coumarin derivatives, including the target compound. Results indicated that it exhibited superior activity against multidrug-resistant strains of bacteria, supporting its potential as a lead compound for drug development .
  • Anticancer Activity Assessment
    • In vitro assays on human cancer cell lines revealed that modifications to the coumarin structure significantly enhanced cytotoxicity. The target compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting it could be further developed as an anticancer agent .
  • Neuroprotective Studies
    • Research focusing on neuroinflammation models showed that compounds similar to the target structure reduced inflammatory markers and protected neuronal cells from oxidative stress-induced damage . This positions the compound as a candidate for further exploration in neurodegenerative disease therapies.

Q & A

Q. Table 1: Example Reaction Conditions

StepConditionsYield Improvement Strategy
Mannich ReactionEthanol, 40°C, 12hOptimize amine:aldehyde ratio
CyclizationH2SO4 catalyst, 80°CUse solid acid catalysts
PurificationRecrystallization (acetone/water)Gradient cooling for crystal growth

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • X-ray Crystallography : Resolve 3D structure using SHELXL (for refinement) and SHELXS (for phase solution) . For example, similar chromenones were characterized with R-factors < 0.05 .
  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy and piperazinyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 433.4 g/mol as in PubChem data) .

Advanced: How should researchers address contradictions in crystallization data?

Methodological Answer:
Contradictions may arise from polymorphism or refinement errors:

  • Data Validation : Cross-check with multiple techniques (e.g., NMR vs. X-ray) to confirm substituent orientation .
  • Software Tools : Use SHELXL’s TWIN and BASF commands to model twinning or disorder .
  • Statistical Analysis : Apply empirical contradiction frameworks (e.g., falsification checks for reliability) .

Q. Example Workflow :

Collect high-resolution diffraction data (e.g., synchrotron sources).

Refine using SHELXL with iterative parameter adjustments .

Compare with computational models (e.g., Gaussian 09 for charge distribution) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:
SAR studies require systematic modifications:

  • Core Modifications : Introduce substituents at positions 3, 7, or 8 (e.g., replace methoxy with nitro groups) .
  • Biological Assays : Screen analogues for antimicrobial/anticancer activity using standardized protocols (e.g., MIC assays) .
  • Computational Modeling : Perform docking studies with Gaussian or AutoDock to predict binding affinities .

Q. Table 2: SAR Design Example

Modification SiteFunctional GroupBiological Activity TestedKey Finding
Position 8PiperazinylAnticancer (IC50)Enhanced cytotoxicity
Position 3ThiazoleAntimicrobial (MIC)Broad-spectrum inhibition

Advanced: How can variability in biological assay results be mitigated?

Methodological Answer:
Address variability through rigorous experimental design:

  • Triangulation : Combine qualitative (e.g., cell imaging) and quantitative (e.g., ELISA) data .
  • Control Standardization : Use positive/negative controls in each assay batch (e.g., doxorubicin for cytotoxicity) .
  • Statistical Power : Calculate sample sizes a priori using tools like G*Power to ensure reproducibility .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:
Leverage in silico tools for ADME profiling:

  • Solubility : Use ChemAxon or SwissADME to estimate logP and aqueous solubility .
  • Metabolism : Simulate cytochrome P450 interactions with Schrödinger’s QikProp .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity .

Advanced: How to resolve low solubility in pharmacological studies?

Methodological Answer:
Formulation strategies include:

  • Salt Formation : React with HCl or sodium acetate to improve bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .
  • Co-solvency : Test DMSO/PEG mixtures for in vitro assays (≤1% concentration to avoid cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.